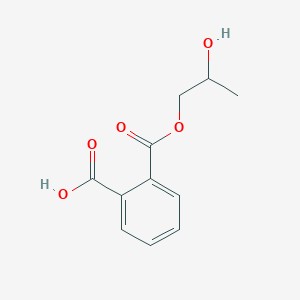
1,2-Propylene glycol monophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester, also known as a phthalate ester, is a chemical compound derived from phthalic acid. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is part of a larger family of phthalates, which are widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester typically involves the esterification of phthalic anhydride with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this ester is carried out in large-scale reactors where phthalic anhydride and 2-hydroxypropyl alcohol are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete esterification. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 2-hydroxypropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-hydroxypropyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile used, different substituted phthalate esters can be formed.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenedicarboxylic Acid Mono(2-ethylhexyl) Ester: Another commonly used phthalate ester with similar plasticizing properties.
1,2-Benzenedicarboxylic Acid Mono(1-methylheptyl) Ester: Similar in structure but with different alkyl groups, leading to variations in physical and chemical properties.
Uniqueness: 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester is unique due to its specific ester group, which imparts distinct properties such as solubility and reactivity. Its use as a plasticizer in various applications highlights its importance in enhancing the flexibility and durability of polymer products.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-(2-hydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
CYXLGABBVLIUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C1=CC=CC=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
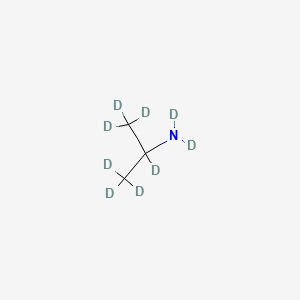
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
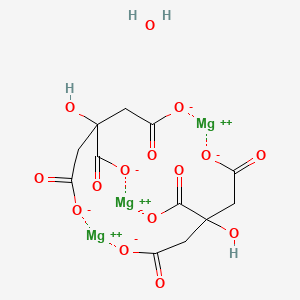
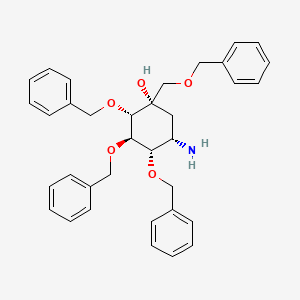

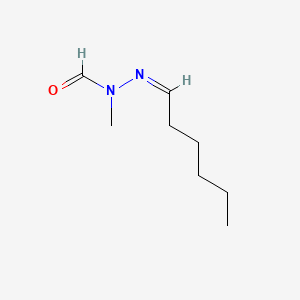
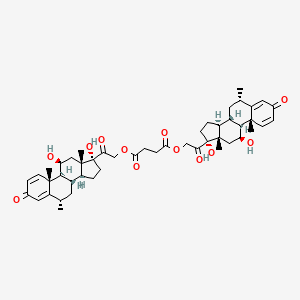
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
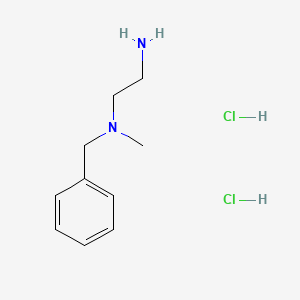
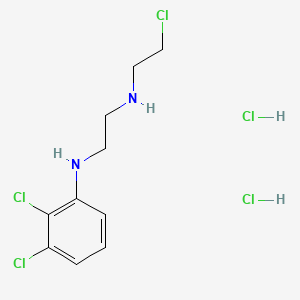
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
